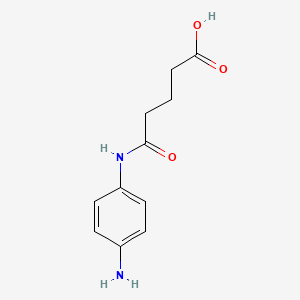
(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol is an organic compound that features a benzyl ether group attached to a hexa-1,4-dien-3-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and a suitable diene precursor.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Formation of Diene: The protected benzyl alcohol is then subjected to a series of reactions to form the hexa-1,4-diene structure.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated alcohols.
Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted benzyl ethers.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Could be used in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol would depend on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-6-(Methoxy)hexa-1,4-dien-3-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(3R)-6-(Ethoxy)hexa-1,4-dien-3-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions compared to other similar compounds.
Propriétés
Numéro CAS |
921764-10-5 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(3R)-6-phenylmethoxyhexa-1,4-dien-3-ol |
InChI |
InChI=1S/C13H16O2/c1-2-13(14)9-6-10-15-11-12-7-4-3-5-8-12/h2-9,13-14H,1,10-11H2/t13-/m1/s1 |
Clé InChI |
YACMDKPWOQGRMU-CYBMUJFWSA-N |
SMILES isomérique |
C=C[C@H](C=CCOCC1=CC=CC=C1)O |
SMILES canonique |
C=CC(C=CCOCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


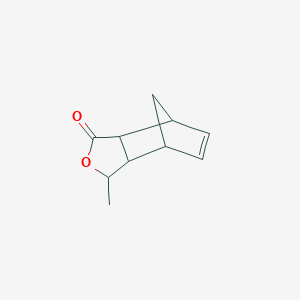
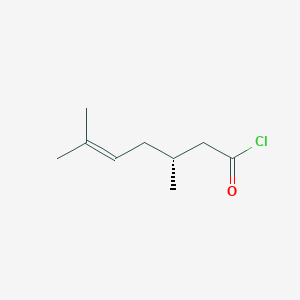
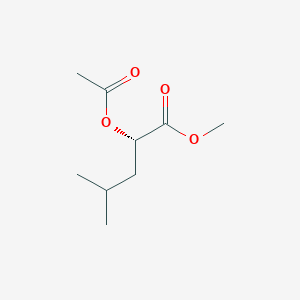
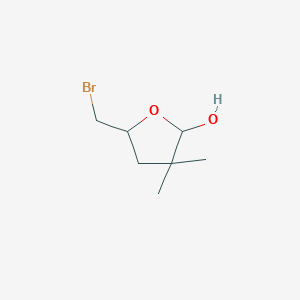
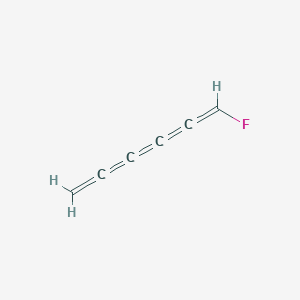
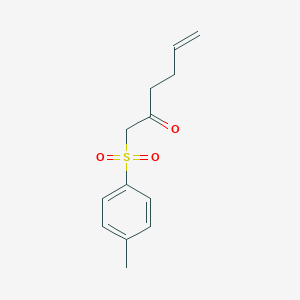
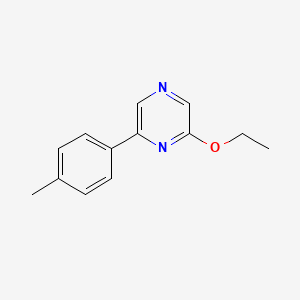
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
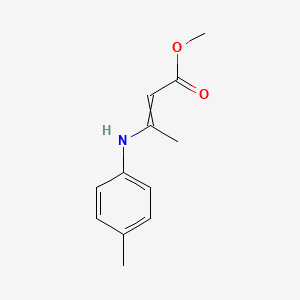
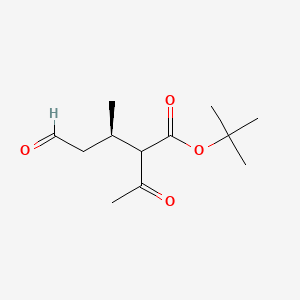
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)

![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
